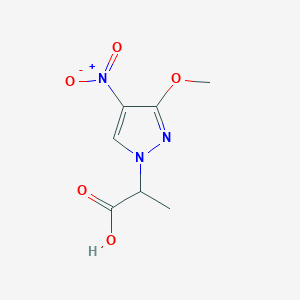![molecular formula C25H24F3N3O3 B454978 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B454978.png)
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a quinoline core, a butoxyphenyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic conditions.
Introduction of the Butoxyphenyl Group: This step involves a nucleophilic substitution reaction where a butoxy group is introduced to the phenyl ring.
Formation of the Pyrazole Ring: This is typically done through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Final Coupling: The final step involves coupling the quinoline and pyrazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or pyrazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups to the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines or pyrazolines.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its properties could be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound could be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
作用機序
The mechanism of action of 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline and pyrazole rings could play a crucial role in binding to these targets, while the butoxyphenyl group might enhance its solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: This compound is similar but has two difluoromethyl groups instead of one trifluoromethyl group.
1-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: This compound has a methoxy group instead of a butoxy group.
Uniqueness
The unique combination of a butoxyphenyl group, a quinoline core, and a pyrazole ring with a trifluoromethyl group makes 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol distinct. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased lipophilicity and potential for diverse chemical modifications.
特性
分子式 |
C25H24F3N3O3 |
|---|---|
分子量 |
471.5g/mol |
IUPAC名 |
[2-(4-butoxyphenyl)quinolin-4-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C25H24F3N3O3/c1-3-4-13-34-18-11-9-17(10-12-18)22-14-20(19-7-5-6-8-21(19)29-22)23(32)31-24(33,25(26,27)28)15-16(2)30-31/h5-12,14,33H,3-4,13,15H2,1-2H3 |
InChIキー |
WQBFFMFDVPQASI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde](/img/structure/B454898.png)



![ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B454904.png)
![Methyl 6-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454905.png)
![5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454906.png)
![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B454908.png)
![Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B454909.png)
![5-[(3-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B454912.png)
![5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454913.png)

![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B454918.png)
